Nor Verapamil-d6 Hydrochloride

Description

BenchChem offers high-quality Nor Verapamil-d6 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nor Verapamil-d6 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

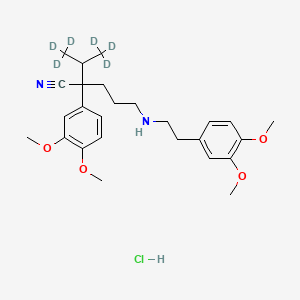

Molecular Formula |

C26H37ClN2O4 |

|---|---|

Molecular Weight |

483.1 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pentanenitrile;hydrochloride |

InChI |

InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H/i1D3,2D3; |

InChI Key |

OEAFTRIDBHSJDC-TXHXQZCNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |

Canonical SMILES |

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Tracing the Pathway: From Biological Metabolism of Verapamil to Quantitative Resolution using Norverapamil-d6

Executive Summary

This technical guide addresses the metabolic conversion of the calcium channel blocker Verapamil into its primary active metabolite, Norverapamil , and the subsequent bioanalytical quantification of this pathway using the stable isotope-labeled internal standard, Norverapamil-d6 .

Crucial Distinction: Researchers must distinguish between the biological pathway (Verapamil

Part 1: The Biological Mechanism (Verapamil Norverapamil)

Enzymatic Causality

The conversion of Verapamil to Norverapamil is a classic Phase I oxidative reaction, primarily catalyzed by the Cytochrome P450 superfamily in the liver.

-

Primary Catalyst: CYP3A4 is the dominant isoform responsible for the N-demethylation of Verapamil.[1]

-

Secondary Contributors: CYP3A5 and CYP2C8 play minor roles.[2]

-

Stereoselectivity: Verapamil is administered as a racemate (mixture of S- and R-enantiomers).[1] The metabolism is highly stereoselective. CYP3A4 preferentially metabolizes S-verapamil, leading to a higher plasma concentration of R-verapamil in patients.[1] However, the N-demethylation pathway itself preserves the chiral center.

Chemical Reaction: Oxidative N-Demethylation

The structural transformation involves the removal of the N-methyl group from the central amine of the Verapamil molecule.

-

Substrate Binding: Verapamil binds to the heme-iron active site of CYP3A4.

-

Hydroxylation: The enzyme inserts an oxygen atom into the N-methyl group, forming an unstable carbinolamine intermediate .

-

Cleavage: The intermediate spontaneously collapses, releasing Formaldehyde (HCHO) and the secondary amine, Norverapamil .

Pathway Visualization

The following diagram illustrates the enzymatic flow and stereochemical considerations.

Figure 1: The CYP3A4-mediated N-demethylation pathway of Verapamil to Norverapamil.[1][2]

Part 2: The Analytical Standard (Norverapamil-d6)

To accurately measure the formation of Norverapamil in plasma or microsomal incubations, Norverapamil-d6 is required as the Internal Standard (IS).

Why Deuterated d6?

In LC-MS/MS bioanalysis, simple structural analogs are often insufficient due to "matrix effects"—the suppression or enhancement of ionization caused by co-eluting phospholipids or salts.

-

Co-Elution: Norverapamil-d6 has virtually identical physicochemical properties (pKa, logP) to Norverapamil. It co-elutes with the analyte, experiencing the exact same matrix suppression at the electrospray source.

-

Mass Shift (+6 Da): The addition of 6 deuterium atoms shifts the precursor mass, allowing the mass spectrometer to distinguish the IS from the biological metabolite.

-

Correction Factor: Since the IS behaves identically to the analyte, any loss during extraction or ionization suppression affects both equally. The ratio of Area_Analyte / Area_IS provides a self-validating quantitative value.

Part 3: Bioanalytical Protocol (LC-MS/MS)

This protocol describes the quantification of Norverapamil using Norverapamil-d6.

Sample Preparation (Protein Precipitation)

Rationale: Direct protein precipitation (PPT) is preferred over Liquid-Liquid Extraction (LLE) for high-throughput verapamil analysis due to the high recovery of polar metabolites.

-

Aliquot: Transfer 50 µL of plasma/microsomal incubation to a 96-well plate.

-

IS Spiking: Add 20 µL of Norverapamil-d6 working solution (e.g., 500 ng/mL in methanol).

-

Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Agitation: Vortex for 2 minutes at high speed.

-

Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

Transfer: Inject 5 µL of the supernatant into the LC-MS/MS.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ionization).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0.0 min: 10% B

-

3.0 min: 90% B

-

3.1 min: 10% B (Re-equilibration)

-

Mass Spectrometry Parameters (MRM)

The quantification is performed in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Cone Voltage (V) | Collision Energy (eV) |

| Verapamil | 455.3 | 165.2 | 30 | 25 |

| Norverapamil | 441.3 | 165.2 | 30 | 25 |

| Norverapamil-d6 (IS) | 447.3 | 165.2 | 30 | 25 |

Note: The Product Ion (m/z 165.2) corresponds to the 3,4-dimethoxyphenethyl moiety, which is common to all three compounds and typically does not carry the deuterium label in standard commercial syntheses.

Analytical Workflow Diagram

Figure 2: LC-MS/MS workflow utilizing Norverapamil-d6 for accurate quantification.

References

-

FDA Guidance for Industry. Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[3][4][5][6] [Link]

-

Tracy, T. S., et al. (1999). "Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil." British Journal of Clinical Pharmacology. [Link]

-

Bhatti, L. I., et al. (2006). "High-performance liquid chromatographic determination of verapamil and norverapamil in human plasma." Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

FDA Guidance. Verapamil Hydrochloride: Bioequivalence Recommendations.[Link]

Sources

- 1. A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies [mdpi.com]

- 2. Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

role of Norverapamil-d6 as a deuterated internal standard

Technical Deep Dive: The Role of Norverapamil-d6 as a Deuterated Internal Standard

Part 1: Executive Summary & Rationale

In the high-stakes environment of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), the quantification of Norverapamil—the primary active N-demethylated metabolite of Verapamil—requires absolute rigor. While structural analogs (e.g., Metoprolol, Propranolol) were historically used as internal standards (IS), they fail to adequately compensate for the complex matrix effects inherent in electrospray ionization (ESI).

Norverapamil-d6 (hydrochloride) represents the gold standard for correcting these variances.[1] By incorporating six deuterium atoms (typically on the isopropyl moiety), this stable isotope-labeled (SIL) analog mimics the physicochemical behavior of the analyte almost perfectly while remaining mass-resolved. This guide details the mechanistic, operational, and validation parameters for deploying Norverapamil-d6 in LC-MS/MS bioanalysis.

Part 2: Physicochemical Consistency & The "Carrier Effect"

The fundamental premise of using Norverapamil-d6 is the Principle of Co-elution . In LC-MS/MS, matrix components (phospholipids, salts) elute at specific times, suppressing or enhancing ionization efficiency.[1]

-

Chemical Identity: Norverapamil-d6 differs from the analyte only by the mass of 6 neutrons.

-

Mechanism: Because the IS co-elutes (or elutes in immediate proximity) with the analyte, it experiences the exact same ionization suppression or enhancement from the matrix. When the ratio of Analyte/IS is calculated, these matrix effects cancel out mathematically.

Diagram 1: Mechanism of Matrix Effect Compensation

Caption: The SIL-IS (Norverapamil-d6) experiences identical ionization suppression to the analyte, ensuring the final calculated ratio remains accurate despite signal loss.

Part 3: Experimental Workflow & Methodology

To ensure data integrity (ALCOA+), the handling of Norverapamil-d6 must follow a strict protocol preventing cross-contamination and isotopic interference.

Reagent Preparation

-

Stock Solution: Dissolve Norverapamil-d6 HCl in Methanol to 1 mg/mL. Store at -20°C.

-

Working IS Solution: Dilute stock in 50% Methanol/Water to ~10-50 ng/mL. Crucial: This concentration should yield a signal intensity similar to the analyte at the geometric mean of the calibration curve (not the LLOQ, to avoid noise interference).

Sample Extraction (Protein Precipitation)

While Liquid-Liquid Extraction (LLE) is cleaner, Protein Precipitation (PPT) is faster and often sufficient when using a d6-IS.[1]

-

Aliquot: 50 µL Plasma/Serum.

-

Spike: Add 20 µL Working IS Solution (Norverapamil-d6).

-

Precipitate: Add 150 µL cold Acetonitrile (0.1% Formic Acid).

-

Agitate: Vortex 1 min; Centrifuge 10 min @ 10,000 x g.

-

Reconstitute: Dilute supernatant 1:1 with aqueous mobile phase (to prevent peak fronting).

Diagram 2: Bioanalytical Workflow

Caption: Step-by-step extraction workflow emphasizing the early addition of IS to correct for all subsequent volumetric and recovery variations.

Part 4: Mass Spectrometry Parameters

The specificity of the assay relies on selecting the correct Multiple Reaction Monitoring (MRM) transitions. Norverapamil and its d6 analog fragment similarly, usually losing the dimethoxyphenyl moiety.

Table 1: Optimized MRM Transitions

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Cone Voltage (V) | Collision Energy (eV) | Role |

| Norverapamil | 441.3 ( | 165.1 ( | 35 | 25 | Analyte |

| Norverapamil-d6 | 447.3 ( | 165.1 ( | 35 | 25 | Internal Standard |

Note: The Product Ion (165.1) corresponds to the 3,4-dimethoxybenzyl cation.[1] Since the d6 label is typically on the isopropyl group (on the nitrile side of the molecule), the 165 fragment remains unlabeled, resulting in a common product ion. This is acceptable as the precursors are mass-resolved.[1]

Part 5: Validation & Troubleshooting (The "Expert" Insight)

The Deuterium Isotope Effect

Although d6-labeled standards are "perfect" theoretically, deuterium is slightly more lipophilic than hydrogen.[1] On high-efficiency C18 columns, Norverapamil-d6 may elute slightly earlier than the native analyte.[1]

-

Risk:[1] If the shift is significant, the IS may elute outside a matrix suppression zone that affects the analyte, nullifying its benefit.

-

Solution: Use a shallower gradient slope or a column with different selectivity (e.g., Biphenyl) to ensure overlap.

Isotopic Contribution (Cross-Talk)

-

M+6 Contribution: Ensure the native Norverapamil does not have a natural isotope abundance at M+6 that interferes with the IS channel. (At MW 441, the M+6 natural abundance is negligible).

-

Impurity Check: Ensure the commercial Norverapamil-d6 is free of "d0" (unlabeled) impurities. Even 0.5% d0 impurity in the IS stock can bias the quantification of low-concentration analyte samples.

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

-

Bhatia, et al. (2025).[1] A validated method for the determination of verapamil and norverapamil in human plasma. ResearchGate. [Link]

-

Waters Corporation. (2020).[1] The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. [Link]

-

PubChem. (2025).[1][6] Norverapamil Compound Summary. National Library of Medicine. [Link][1]

Sources

Bioanalytical & Pharmacological Distinctions: Verapamil vs. Norverapamil-d6

The following technical guide is structured to address the specific bioanalytical and pharmacological distinctions between Verapamil (the parent therapeutic agent) and Norverapamil-d6 (a synthetic stable-isotope labeled internal standard).

Executive Summary

In drug development and therapeutic drug monitoring (TDM), the distinction between Verapamil and Norverapamil-d6 represents the difference between a biological target and an analytical tool.

-

Verapamil is a Class IV antiarrhythmic agent and calcium channel blocker.[1]

-

Norverapamil is its primary active metabolite, formed via N-demethylation.[2][3]

-

Norverapamil-d6 is a deuterated analog of the metabolite, used exclusively as an Internal Standard (IS) in mass spectrometry to quantify Norverapamil levels in biological matrices.[2]

This guide details the structural divergences, metabolic pathways, and the critical LC-MS/MS protocols where these compounds intersect.[2]

Structural & Physicochemical Architecture

The fundamental difference lies in their chemical origin and isotopic composition. Verapamil is the parent structure.[4][5][6] Norverapamil is the N-demethylated derivative.[2][3][7][8][9][10][11][12] Norverapamil-d6 is the hexa-deuterated synthetic analog of that derivative.[2]

Comparative Properties Table

| Feature | Verapamil (Parent) | Norverapamil (Metabolite) | Norverapamil-d6 (Internal Standard) |

| CAS Number | 52-53-9 | 67018-85-3 | 1329651-21-9 (HCl salt) |

| Formula | C₂₇H₃₈N₂O₄ | C₂₆H₃₆N₂O₄ | C₂₆H₃₀D₆ N₂O₄ |

| Mol.[2][3][7][9][11][12][13][14][15] Weight | 454.6 g/mol | 440.6 g/mol | 446.6 g/mol (+6 Da shift) |

| Key Modification | N/A | Loss of Methyl group (-CH₃) on amine | Isopropyl group labeled with 6 Deuteriums |

| Function | Therapeutic (Ca²⁺ blocker) | Active Metabolite (~20% potency) | Analytical Reference (Quantification) |

| MRM Transition | 455.3 | 441.5 | 447.3 |

Structural Divergence Analysis[2]

-

Metabolic Shift (Verapamil

Norverapamil): The transition from Verapamil to Norverapamil involves N-demethylation mediated by CYP450 enzymes.[2][10] The loss of the methyl group reduces the molecular weight by 14 Da (454 -

Isotopic Labeling (Norverapamil

Norverapamil-d6): To create the internal standard, six hydrogen atoms on the isopropyl group are replaced with deuterium (

Metabolic Trajectory & Signaling

Understanding the biological formation of Norverapamil is prerequisite to analyzing why the d6-variant is required for quantification.

The CYP3A4 Pathway

Verapamil undergoes extensive first-pass metabolism.[2][3][7][10] The primary pathway is N-demethylation, predominantly catalyzed by CYP3A4 , with minor contributions from CYP1A2 and CYP2C8.[2]

-

Clinical Relevance: Norverapamil accumulates in plasma (often exceeding Verapamil concentrations) and contributes to the cardiac effects. Therefore, accurate quantification using Norverapamil-d6 is critical for safety studies.[2]

Figure 1: The primary metabolic pathway of Verapamil.[4][10] Norverapamil is the major active product, necessitating specific tracking in pharmacokinetic studies.

Bioanalytical Application (LC-MS/MS)

The primary "difference" between Verapamil and Norverapamil-d6 is functional: Verapamil is the analyte , while Norverapamil-d6 is the calibrator for its metabolite.[2]

Why Norverapamil-d6?

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix effects (ion suppression/enhancement) can alter signal intensity.[2]

-

Co-elution: Norverapamil-d6 has virtually the same retention time as natural Norverapamil.[2]

-

Correction: Any ionization suppression affecting the metabolite will equally affect the d6-IS.[2] By calculating the Area Ratio (Analyte Area / IS Area), the variation is normalized.

Mass Spectrometry Logic

The Triple Quadrupole (QqQ) filters these compounds based on their specific mass-to-charge (m/z) transitions.[2]

-

Q1 (Parent Ion Selection):

-

Q2 (Collision Cell): Both undergo Collision Induced Dissociation (CID).[2]

-

Q3 (Fragment Selection):

-

Both yield a characteristic product ion at m/z ~165 (representing the dimethoxyphenyl fragment), but the precursor masses remain distinct.

-

Experimental Protocol: Simultaneous Quantification

Objective: Quantify Verapamil and Norverapamil in human plasma using Norverapamil-d6 as the Internal Standard.

Reagents & Materials[2][6][15][16][17][18][19]

-

Analytes: Verapamil HCl, Norverapamil HCl.[2]

-

Internal Standards: Verapamil-d3 (for parent), Norverapamil-d6 (for metabolite).[2]

-

Matrix: Human Plasma (K2EDTA).[2]

-

Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[2]

Step-by-Step Methodology

1. Sample Preparation (Protein Precipitation)

-

Step 1: Aliquot 50 µL of plasma into a 96-well plate.

-

Step 2: Add 20 µL of Internal Standard Spiking Solution (containing Norverapamil-d6 at 100 ng/mL).[2]

-

Step 3: Add 200 µL of Acetonitrile (cold) to precipitate proteins.

-

Step 4: Vortex vigorously for 2 minutes.

-

Step 5: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

Step 6: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Mobile Phase A.

2. LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[2]

-

Gradient:

-

0.0 min: 10% B[2]

-

0.5 min: 10% B

-

2.5 min: 90% B

-

3.0 min: 90% B

-

3.1 min: 10% B (Re-equilibration)

-

3. Detection (MRM Mode)

| Compound | Polarity | Precursor (Q1) | Product (Q3) | Cone Voltage (V) | Collision Energy (eV) |

| Verapamil | ESI+ | 455.3 | 165.2 | 30 | 28 |

| Norverapamil | ESI+ | 441.5 | 165.3 | 30 | 25 |

| Norverapamil-d6 | ESI+ | 447.3 | 165.1 | 30 | 25 |

Analytical Workflow Diagram

Figure 2: Validated bioanalytical workflow for the simultaneous quantification of Verapamil and its metabolite using Norverapamil-d6 as the reference standard.

References

-

PubChem. (2024).[2] Norverapamil-d6 Hydrochloride.[2][9][13] National Library of Medicine.[2] Available at: [Link]

-

Tracy, T. S., et al. (1999).[2] Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. British Journal of Clinical Pharmacology. Available at: [Link]

-

Zhang, Y., et al. (2019).[2] Comparative pharmacokinetics of verapamil and norverapamil in normal and ulcerative colitis rats. Xenobiotica. Available at: [Link]

-

Chen, X., et al. (2007).[2] Simultaneous Analysis of the Enantiomers of Verapamil and Norverapamil in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatography B. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Norverapamil - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans:evidence suggesting input-rate determined stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous analysis of the enantiomers of verapamil and norverapamil in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Norverapamil | C26H36N2O4 | CID 104972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Nor Verapamil-d6 Hydrochloride | C26H37ClN2O4 | CID 71751260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Prediction of cytochrome P450 3A inhibition by verapamil enantiomers and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Differential mechanism-based inhibition of CYP3A4 and CYP3A5 by verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Simultaneous Determination of Verapamil and Norverapamil Concentrations in Human Breast Milk by LC-MS/MS [journal11.magtechjournal.com]

The Pharmacokinetic Profile of Deuterated Norverapamil: A Technical Guide for Drug Development Professionals

Introduction: The Rationale for Deuterating Norverapamil

Verapamil, a widely prescribed calcium channel blocker, undergoes extensive first-pass metabolism, with its primary active metabolite being norverapamil.[1] Norverapamil itself possesses pharmacological activity, contributing to the overall therapeutic effect of verapamil.[2][3] The metabolism of both verapamil and norverapamil is predominantly mediated by the cytochrome P450 enzyme CYP3A4.[2][4][5][6][7] This extensive metabolism can lead to significant inter-individual variability in drug exposure and potential drug-drug interactions.

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a promising strategy in drug development to modulate pharmacokinetic properties.[8][9][10][11] The foundational principle behind this approach is the kinetic isotope effect (KIE), where the greater mass of deuterium compared to hydrogen results in a stronger carbon-deuterium (C-D) bond.[] This increased bond strength can slow down metabolic reactions that involve the cleavage of a C-H bond, potentially leading to a reduced rate of metabolism, increased drug exposure, and a longer half-life.[10][13][14]

This technical guide provides a comprehensive overview of the anticipated pharmacokinetic properties of deuterated norverapamil. By leveraging the known metabolic pathways of norverapamil and the established principles of the kinetic isotope effect, we will explore the potential advantages of deuteration in optimizing the therapeutic profile of this active metabolite. This document is intended for researchers, scientists, and drug development professionals seeking to understand the scientific underpinnings and experimental considerations for developing deuterated pharmaceuticals.

Metabolic Pathways of Norverapamil and the Impact of Deuteration

Norverapamil is formed from verapamil via N-demethylation, a reaction primarily catalyzed by CYP3A4.[2][4] Norverapamil itself is further metabolized by CYP3A4 and other enzymes like CYP2C8.[7] The key metabolic transformations of norverapamil involve N-dealkylation and O-demethylation.

Strategic deuteration at the sites of metabolic attack is hypothesized to significantly alter the pharmacokinetic profile of norverapamil. The primary goal is to decrease the rate of metabolic clearance, thereby increasing its systemic exposure and duration of action.

Visualizing the Metabolic Pathway and Deuteration Strategy

The following diagram illustrates the primary metabolic pathways of norverapamil and the proposed sites for deuteration to exploit the kinetic isotope effect.

Caption: Metabolic pathway of norverapamil and the hypothesized impact of deuteration.

Anticipated Pharmacokinetic Profile of Deuterated Norverapamil

Based on the principles of the kinetic isotope effect, the following changes in the pharmacokinetic parameters of deuterated norverapamil are anticipated compared to its non-deuterated counterpart.

| Pharmacokinetic Parameter | Anticipated Effect of Deuteration | Rationale |

| Absorption | Likely unchanged | Deuteration is not expected to significantly alter the physicochemical properties that govern absorption, such as solubility and permeability. |

| Distribution | Likely unchanged | Plasma protein binding and tissue distribution are primarily influenced by the overall molecular structure, which is minimally affected by isotopic substitution.[2] |

| Metabolism (Clearance) | Decreased | The C-D bond is stronger than the C-H bond, leading to a slower rate of CYP3A4- and CYP2C8-mediated metabolism (Kinetic Isotope Effect).[10][] |

| Half-life (t½) | Increased | A decrease in metabolic clearance will result in a prolonged elimination half-life.[10] |

| Area Under the Curve (AUC) | Increased | Reduced clearance will lead to greater overall systemic exposure to the drug. |

| Maximum Concentration (Cmax) | Potentially Increased | Slower first-pass metabolism could lead to a higher peak plasma concentration. |

| Formation of Metabolites | Decreased | A reduced rate of metabolism of the parent drug will consequently lead to a lower rate of formation of downstream metabolites. |

Experimental Protocols for Evaluating Deuterated Norverapamil

A rigorous and systematic evaluation is essential to confirm the hypothesized pharmacokinetic advantages of deuterated norverapamil. The following experimental workflows outline the key studies required.

In Vitro Metabolic Stability Assessment

Objective: To determine the intrinsic clearance of deuterated norverapamil compared to norverapamil in liver microsomes.

Methodology:

-

Incubation: Incubate deuterated norverapamil and norverapamil separately with human and rat liver microsomes in the presence of NADPH.

-

Time Points: Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding a suitable organic solvent (e.g., acetonitrile).

-

Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Data Analysis: Calculate the in vitro half-life and intrinsic clearance (CLint). The ratio of CLint (Norverapamil) / CLint (d-Norverapamil) will provide the kinetic isotope effect.

Visualizing the In Vitro Experimental Workflow

Caption: Workflow for in vitro metabolic stability assessment.

In Vivo Pharmacokinetic Study in Animal Models

Objective: To compare the pharmacokinetic profiles of deuterated norverapamil and norverapamil in a relevant animal model (e.g., rats).

Methodology:

-

Dosing: Administer equimolar doses of deuterated norverapamil and norverapamil to separate groups of rats via the intended clinical route (e.g., oral).

-

Blood Sampling: Collect blood samples at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Plasma Separation: Process blood samples to obtain plasma.

-

Bioanalysis: Quantify the concentrations of the parent drug and its major metabolites in plasma using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL).

Conclusion and Future Directions

The strategic deuteration of norverapamil presents a compelling opportunity to enhance its pharmacokinetic properties. By leveraging the kinetic isotope effect to slow down its metabolism, deuterated norverapamil has the potential for increased systemic exposure, a longer half-life, and a more consistent pharmacokinetic profile. This could translate into improved therapeutic efficacy, reduced dosing frequency, and potentially a better safety profile due to altered metabolite formation.

The successful development of deuterated norverapamil hinges on a thorough and systematic evaluation of its in vitro and in vivo properties. The experimental protocols outlined in this guide provide a robust framework for these investigations. The data generated from these studies will be crucial in determining the clinical viability of this promising therapeutic candidate. As the field of deuterated drugs continues to expand, a deep understanding of the interplay between metabolic pathways and the kinetic isotope effect will be paramount for designing the next generation of improved medicines.

References

- Unknown. (n.d.). Pharmacokinetics of verapamil and norverapamil from controlled release floating pellets in humans. PubMed.

- Unknown. (n.d.). Pharmacokinetics of Verapamil and Its Major Metabolite, Norverapamil From Oral Administration of Verapamil in Rabbits With Hepatic Failure Induced by Carbon Tetrachloride. PubMed.

- Hanke, N., et al. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. Pharmaceuticals, 13(6), 129.

- Unknown. (n.d.). Prediction of cytochrome P450 3A inhibition by verapamil enantiomers and their metabolites.

- Unknown. (n.d.). Pharmacokinetic parameters of verapamil and its active metabolite norverapamil in patients with hepatopathy. PubMed.

- Hanke, N., et al. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug-Drug Interaction Studies. PubMed.

- Unknown. (n.d.). Pharmacokinetics of verapamil and its metabolite norverapamil from a buccal drug formulation. PubMed.

- Unknown. (n.d.). Effects of Naringin on the Pharmacokinetics of Verapamil and One of Its Metabolites, Norverapamil, in Rabbits. PubMed.

- Unknown. (n.d.). Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans:evidence suggesting input-rate determined stereoselectivity. PubMed.

- Hanke, N., et al. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. MDPI.

- Unknown. (n.d.). Norverapamil. Wikipedia.

- Eichelbaum, M., et al. (1979). The metabolism of DL-[14C]verapamil in man. Drug Metabolism and Disposition, 7(3), 145-148.

- Tracy, T. S., et al. (1999). Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. British Journal of Clinical Pharmacology, 47(5), 545-552.

- S. T. (2008). HPLC method for determination of verapamil in human plasma after solid-phase extraction.

- Sun, H., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE, 13(11), e0205836.

- Unknown. (n.d.). Deuterium Oxide and Deuteration Effects on Pharmacology. ResearchGate.

- BOC Sciences. (2025). Benefits and Mechanisms of Deuterated Drugs.

- Jiang, J., et al. (2018). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug Design, Development and Therapy, 12, 3645-3655.

- Unknown. (n.d.). Deuterated drug. Wikipedia.

- Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611.

- Sharma, R. K., et al. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition, 40(3), 625-634.

- Russak, E. M., & Bednarczyk, E. M. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216.

- Lin, Y. S., et al. (2003). Prediction of cytochrome P450 3A inhibition by verapamil enantiomers and their metabolites. Drug Metabolism and Disposition, 31(8), 1021-1029.

- Hanke, N., et al. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. ResearchGate.

- Sube, R., et al. (2013). Metabolism of verapamil: 24 new phase I and phase II metabolites identified in cell cultures of rat hepatocytes by liquid chromatography-tandem mass spectrometry. Drug Metabolism and Disposition, 41(4), 856-871.

Sources

- 1. Metabolism of verapamil: 24 new phase I and phase II metabolites identified in cell cultures of rat hepatocytes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Norverapamil - Wikipedia [en.wikipedia.org]

- 3. eprints.ugd.edu.mk [eprints.ugd.edu.mk]

- 4. A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of naringin on the pharmacokinetics of verapamil and one of its metabolites, norverapamil, in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies [mdpi.com]

- 7. Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. Deuterated drug - Wikipedia [en.wikipedia.org]

- 11. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Precision in Bioanalysis: A Technical Guide to Nor Verapamil-d6 in DMPK Studies

Executive Summary

In the high-stakes environment of drug development, data integrity is paramount. Nor Verapamil-d6 (the deuterium-labeled stable isotope of norverapamil) serves as a critical tool in Drug Metabolism and Pharmacokinetics (DMPK).[1][2] As the primary N-demethylated metabolite of Verapamil, Norverapamil represents a significant branch of CYP3A4-mediated metabolism and P-glycoprotein (P-gp) interaction.[2]

This guide moves beyond basic definitions to explore the causality of experimental design: why we use this specific isotope, how it validates LC-MS/MS data against matrix effects, and how to integrate it into regulatory-compliant workflows (FDA/EMA).

Part 1: The Physicochemical Basis of Accuracy

Why Deuterium (d6)?

The choice of a d6-labeled internal standard (IS) is not arbitrary. It addresses three fundamental challenges in quantitative bioanalysis:

-

Co-Elution & Matrix Correction: Nor Verapamil-d6 is chemically nearly identical to the analyte (Norverapamil). In Reverse Phase Chromatography (RPC), they co-elute. This means the IS experiences the exact same ionization suppression or enhancement from the biological matrix (phospholipids, salts) as the analyte at the electrospray source.

-

Mass Resolution: A mass shift of +6 Da (typically on the isopropyl moiety or methoxy groups) is sufficient to avoid isotopic overlap (M+0 to M+6 natural abundance cross-talk is negligible), ensuring the IS signal does not inflate the analyte quantification.

-

Carrier Effect: In low-concentration samples, the presence of the IS can block non-specific binding sites on glassware and column stationary phases, effectively "carrying" the trace analyte through the system.

Part 2: Bioanalytical Workflow (LC-MS/MS)

Experimental Protocol: Simultaneous Quantification

The following protocol is a self-validating system designed for human plasma. It prioritizes protein precipitation (PPT) for throughput, relying on the d6-IS to correct for the "dirtier" extract compared to Liquid-Liquid Extraction (LLE).

1. Sample Preparation

-

Matrix: Human Plasma (K2EDTA).

-

Internal Standard Working Solution (ISWS): Nor Verapamil-d6 at 100 ng/mL in Methanol.

-

Procedure:

-

Aliquot 50 µL of plasma into a 96-well plate.

-

Add 200 µL of ISWS (precipitating agent). Critical Step: This 1:4 ratio ensures complete protein crash while introducing the IS immediately to track extraction efficiency.

-

Vortex (5 min) and Centrifuge (4000 rpm, 10 min, 4°C).

-

Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL water (to match initial mobile phase strength).

-

2. LC-MS/MS Conditions

-

Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3 minutes.

3. Mass Spectrometry Settings (MRM)

The following transitions monitor the specific fragmentation of the parent molecule.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Cone Voltage (V) | Collision Energy (eV) | Role |

| Norverapamil | 441.3 (m/z) | 165.1 (m/z) | 30 | 25 | Analyte |

| Nor Verapamil-d6 | 447.3 (m/z) | 165.1 (m/z) | 30 | 25 | Internal Standard |

| Verapamil | 455.3 (m/z) | 165.1 (m/z) | 32 | 28 | Parent Drug (Optional) |

Note on Q3: The product ion m/z 165.1 corresponds to the dimethoxyphenethyl moiety. If the d6-label is on the isopropyl group (common synthesis), the fragment remains unlabeled (165.1). If the label is on the rings, the Q3 would shift. Always verify your Certificate of Analysis (CoA) for the label position.

Workflow Visualization

The following diagram illustrates the logical flow of the bioanalytical method, highlighting where error correction occurs.

Caption: Figure 1. Self-correcting bioanalytical workflow. The IS compensates for variability from the moment of addition through ionization.

Part 3: DMPK Applications & Metabolic Context[2]

Metabolic Stability & CYP Phenotyping

Norverapamil is formed via N-demethylation of Verapamil, primarily catalyzed by CYP3A4 .[2][3][4] In DMPK studies, Nor Verapamil-d6 is used to quantify the formation rate of this metabolite in liver microsomes (HLM) or hepatocytes.

-

Application: When studying the inhibition of CYP3A4 by a New Chemical Entity (NCE), Verapamil is often used as a probe substrate. The reduction in Norverapamil formation (quantified using Nor Verapamil-d6) indicates the inhibitory potency (IC50) of the NCE.

P-Glycoprotein (P-gp) Interaction

Both Verapamil and Norverapamil are substrates and inhibitors of P-gp (MDR1).[2]

-

Study Design: In Caco-2 or MDCK-MDR1 permeability assays, Nor Verapamil-d6 allows for the precise measurement of intracellular accumulation or trans-epithelial transport of Norverapamil, even at low femtomolar concentrations where signal noise is high.[2]

Metabolic Pathway Diagram

Understanding the formation of the analyte is crucial for interpreting DMPK data.

Caption: Figure 2. Primary metabolic pathway of Verapamil yielding Norverapamil, the target for d6-IS quantification.

Part 4: Regulatory & Quality Assurance (E-E-A-T)[2]

To ensure your data meets FDA/EMA standards, you must validate the internal standard performance.

Isotopic Purity & "Cross-Talk"

Commercial Nor Verapamil-d6 typically has >99% isotopic purity.[2] However, you must experimentally verify Cross-Talk :

-

IS to Analyte: Inject a high concentration of only Nor Verapamil-d6.[2] Monitor the Norverapamil (unlabeled) transition (441 -> 165).

-

Acceptance Criteria: Response must be < 20% of the LLOQ of the analyte.

-

-

Analyte to IS: Inject the ULOQ (Upper Limit of Quantification) of Verapamil/Norverapamil. Monitor the IS transition (447 -> 165).

-

Acceptance Criteria: Response must be < 5% of the average IS response.

-

Internal Standard Response Variability

According to FDA Bioanalytical Method Validation (BMV) guidelines (2018), the IS response plot across a run should not show drift.

-

Drift Warning: A systematic decrease in IS area indicates matrix accumulation on the column or source contamination.

-

Scatter Warning: High variability (%CV > 15%) in IS response suggests pipetting errors or inconsistent ionization (matrix effect).

Deuterium Exchange

Ensure the deuterium labels are on non-exchangeable positions (C-D bonds on the isopropyl or phenyl ring), not on heteroatoms (N-D or O-D), which would exchange with solvent protons and shift the mass back to the unlabeled form.[5]

References

-

US Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Hedeland, M., et al. (2004).[7] Simultaneous quantification of the enantiomers of verapamil and its N-demethylated metabolite in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

-

Wang, Y., et al. (2004). Prediction of cytochrome P450 3A inhibition by verapamil enantiomers and their metabolites. Drug Metabolism and Disposition.[8][9][10] Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Norverapamil Compound Summary. PubChem. Retrieved from [Link][2]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Norverapamil - Wikipedia [en.wikipedia.org]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. labs.iqvia.com [labs.iqvia.com]

- 7. Simultaneous quantification of the enantiomers of verapamil and its N-demethylated metabolite in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. lcms.cz [lcms.cz]

- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

LC-MS/MS protocol for Nor Verapamil-d6 Hydrochloride detection

Application Note: High-Sensitivity LC-MS/MS Protocol for Norverapamil-d6 Hydrochloride Detection

Executive Summary

This protocol details the quantitative detection and characterization of Norverapamil-d6 Hydrochloride using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While primarily utilized as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Norverapamil (the major active metabolite of Verapamil), this guide treats the d6 isotope as the primary analyte for purity assessment, metabolic tracking, or bioanalytical method development.

The method employs Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode, ensuring high specificity against biological matrices. The protocol is designed to meet FDA and EMA bioanalytical method validation guidelines.

Compound Characterization & Physicochemical Properties

Understanding the analyte's behavior is critical for method optimization. Norverapamil-d6 is the N-demethylated metabolite of Verapamil, labeled with six deuterium atoms, typically on the isopropyl moiety or the methoxy groups depending on the synthesis route.

| Property | Specification |

| Analyte Name | Norverapamil-d6 Hydrochloride |

| Chemical Formula | C₂₆H₃₀D₆N₂O₄[1] · HCl |

| Molecular Weight | Free Base: ~446.62 g/mol HCl Salt: ~483.08 g/mol |

| Solubility | Soluble in Methanol, DMSO, and Ethanol. Sparingly soluble in water. |

| pKa | ~8.9 (Basic, protonates readily in acidic media) |

| LogP | ~3.8 (Lipophilic, requires organic solvent for elution) |

| Storage | -20°C (Solid), -80°C (Solution), protected from light. |

Experimental Design Strategy

Why LC-MS/MS?

Norverapamil lacks a strong chromophore for UV detection at low physiological concentrations (ng/mL range). LC-MS/MS provides:

-

Selectivity: Distinguishes the d6 isotope (m/z 447) from native Norverapamil (m/z 441) and Verapamil (m/z 455).

-

Sensitivity: Capable of detecting sub-ng/mL levels required for pharmacokinetic (PK) profiling.

The "Self-Validating" Logic

To ensure data integrity, this protocol uses a Dual-Transition Strategy :

-

Quantifier Transition: High intensity, used for calculation.

-

Qualifier Transition: Structural confirmation. Logic: The ratio of Quant/Qual ion areas must remain constant. Any deviation indicates interference (co-eluting matrix components), triggering a "fail" flag automatically.

Materials & Reagents

-

Standards: Norverapamil-d6 HCl (Certified Reference Material, >98% isotopic purity).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Additives: LC-MS grade Formic Acid (FA), Ammonium Formate (AmForm).

-

Matrix: Human Plasma K2EDTA (if performing bioanalysis).

Step-by-Step Experimental Protocol

Phase 1: Stock Solution Preparation

-

Objective: Create a stable master stock.

-

Weigh ~1.0 mg of Norverapamil-d6 HCl into a 1.5 mL amber glass vial.

-

Dissolve in Methanol to achieve a free-base concentration of 1.0 mg/mL .

-

Calculation Note: Account for the HCl salt and isotopic purity in the weighing factor.

-

-

Vortex for 1 minute. Sonicate for 5 minutes if necessary.

-

Storage: Store at -80°C. Stable for 6 months.

Phase 2: Sample Preparation (Protein Precipitation)

-

Rationale: PPT is chosen over SPE/LLE for throughput and recovery of the polar metabolite.

-

Aliquot 50 µL of biological sample (Plasma/Serum) into a 96-well plate.

-

Add 150 µL of Precipitating Solution (Cold Acetonitrile containing 0.1% Formic Acid).

-

Note: If Norverapamil-d6 is the IS, add it to this solution at ~10 ng/mL. If it is the analyte, add a different IS (e.g., Verapamil-d3) here.

-

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 4,000 rpm (approx. 2500 x g) for 10 minutes at 4°C.

-

Transfer 100 µL of supernatant to a clean plate.

-

Dilute with 100 µL of 0.1% Formic Acid in Water (reduces solvent strength to improve peak shape).

Phase 3: LC-MS/MS Conditions

Chromatography (LC)

-

System: UHPLC (e.g., Shimadzu Nexera / Waters ACQUITY).

-

Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.

-

Why: Core-shell technology offers high resolution at lower backpressure.

-

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Column Temp: 40°C.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 10% | Initial Hold |

| 0.50 | 10% | Load Sample |

| 2.50 | 90% | Elution of Analyte |

| 3.50 | 90% | Wash Column |

| 3.60 | 10% | Return to Initial |

| 5.00 | 10% | Re-equilibration |

Mass Spectrometry (MS/MS)

-

Source: ESI Positive (ESI+).[4]

-

Spray Voltage: 4500 V.

-

Source Temp: 500°C.

-

Gas Flows: Optimized for specific instrument (e.g., Curtain: 30, Gas1: 50, Gas2: 50 psi).

MRM Transitions (Optimized for d6-Isopropyl Label):

| Analyte | Precursor (m/z) | Product (m/z) | Role | CE (eV) |

|---|---|---|---|---|

| Norverapamil-d6 | 447.3 | 165.2 | Quantifier | 28 |

| Norverapamil-d6 | 447.3 | 150.1 | Qualifier | 40 |

| Norverapamil (Native) | 441.3 | 165.2 | Reference | 28 |

Mechanistic Insight: The transition 447.3 → 165.2 corresponds to the cleavage of the C-N bond, releasing the stable 3,4-dimethoxyphenylethyl cation (m/z 165). If the d6 label is on the isopropyl group (common), the fragment remains at m/z 165. If the label is on the phenyl ring, this fragment would shift to m/z 168 or 171. Always verify the Certificate of Analysis for label position.

Visualizations

Figure 1: Analytical Workflow Logic

This diagram illustrates the critical path from sample to data, highlighting the self-validating check points.

Caption: Figure 1: Step-by-step bioanalytical workflow with integrated quality control checkpoint.

Figure 2: Fragmentation Pathway (Norverapamil-d6)

Visualizing the cleavage mechanism to justify MRM selection.

Caption: Figure 2: Proposed fragmentation pathway for Norverapamil-d6 (assuming isopropyl labeling).

Method Validation Parameters (Self-Validating System)

To ensure the protocol is robust, the following criteria must be met during the validation phase:

-

Linearity: The method should be linear (r² > 0.995) over the range of 0.5 – 100 ng/mL .

-

Accuracy & Precision:

-

Intra-day and Inter-day CV% must be < 15% (20% at LLOQ).

-

-

Matrix Effect (ME):

-

Calculate ME factor = (Peak Area in Matrix / Peak Area in Solvent).

-

Acceptable range: 0.85 – 1.15.

-

Correction: Since Norverapamil-d6 is chemically identical to the analyte, it perfectly compensates for suppression/enhancement if used as an IS.

-

-

Carryover: Inject a blank after the highest standard (ULOQ). The peak area in the blank must be < 20% of the LLOQ area.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Ion suppression from phospholipids. | Switch to LLE or extend the LC gradient to flush lipids (increase "Wash" step to 98% B). |

| Peak Tailing | Secondary interactions with silanols. | Increase Ammonium Formate concentration (up to 20mM) or use a column with better end-capping (e.g., BEH C18). |

| MRM Ratio Fail | Co-eluting interference. | Adjust the gradient slope (e.g., 10-90% over 5 mins instead of 2.5 mins). |

References

-

Shimadzu Corporation. "High-Sensitivity Analysis of Drugs in Ultra-Small Volumes Plasma Samples Using Micro-Flow LC." Application News. Accessed October 2023. Link

-

Chen, Y., et al. "LC-MS/MS determination of Verapamil in human plasma and its application in bioequivalence evaluation."[6] Journal of Chinese Pharmaceutical Sciences, 2012.[6]

-

PubChem. "Norverapamil-d6 Hydrochloride Compound Summary."[7] National Library of Medicine. Link

-

Sarkar, A.K., et al. "Simultaneous determination of verapamil and norverapamil in human plasma by LC-MS/MS." Journal of Chromatography B, 2005. Link

-

European Medicines Agency (EMA). "Guideline on bioanalytical method validation." 2011. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. lcms.cz [lcms.cz]

- 3. researchgate.net [researchgate.net]

- 4. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous Determination of Verapamil and Norverapamil Concentrations in Human Breast Milk by LC-MS/MS [journal11.magtechjournal.com]

- 6. actascientific.com [actascientific.com]

- 7. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: A Robust Mixed-Mode Solid Phase Extraction Protocol for the Quantification of Norverapamil-d6 in Human Plasma

Introduction

Norverapamil is the primary and pharmacologically active N-demethylated metabolite of Verapamil, a widely prescribed calcium channel blocker used in the management of hypertension, angina, and cardiac arrhythmias.[1] Accurate quantification of both the parent drug and its metabolites in plasma is critical for pharmacokinetic (PK) and toxicokinetic (TK) studies.[2] The use of a stable isotope-labeled internal standard, such as Norverapamil-d6, is the gold standard in bioanalytical mass spectrometry to ensure the highest accuracy and precision by compensating for sample preparation variability and matrix effects.[3]

Biological matrices like plasma contain numerous endogenous components (proteins, lipids, salts) that can interfere with sensitive analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Solid Phase Extraction (SPE) is a highly effective sample preparation technique designed to selectively isolate analytes of interest from complex matrices, thereby reducing matrix effects, enhancing signal-to-noise ratios, and improving overall method robustness.[4][5]

This application note presents a detailed protocol for the extraction of Norverapamil-d6 from human plasma using a mixed-mode solid phase extraction strategy. We will delve into the chemical principles behind each step, providing a scientifically grounded, reproducible, and validated workflow suitable for regulated bioanalysis.

Principle of the Method: Leveraging Dual Retention Mechanisms

Norverapamil is a moderately lipophilic molecule (LogP can be inferred from Verapamil) containing a secondary amine functional group.[6] This amine is basic and will be protonated (positively charged) under acidic conditions (pH < pKa). This dual nature makes it an ideal candidate for a mixed-mode SPE sorbent that combines two retention mechanisms: reversed-phase and strong cation-exchange .

-

Reversed-Phase Interaction: The hydrophobic carbon backbone of the sorbent interacts with the non-polar regions of the Norverapamil molecule.

-

Cation-Exchange Interaction: The negatively charged functional groups on the sorbent (e.g., sulfonic acid) form strong electrostatic bonds with the positively charged amine on Norverapamil.

This dual-retention strategy allows for a highly selective extraction. We can apply rigorous wash steps to remove different classes of interferences. Neutral and acidic interferences are washed away with aqueous buffers, while weakly basic and other lipophilic interferences can be removed with organic solvents, all while the target analyte is strongly retained by both hydrophobic and ionic forces. Elution is then achieved by using a solvent system that disrupts both interactions simultaneously, typically by increasing the pH to neutralize the analyte and using a high percentage of organic solvent.

Experimental Workflow Overview

The following diagram provides a high-level overview of the entire sample preparation and analysis workflow.

Caption: High-level workflow from plasma sample to final data analysis.

Materials and Reagents

| Item | Suggested Supplier/Grade |

| Norverapamil-d6 | Certified Reference Material |

| Human Plasma (K2EDTA) | BioIVT, Equitech-Bio, or equivalent |

| SPE Cartridges/Plates | Mixed-Mode Strong Cation Exchange (e.g., Waters Oasis MCX, Agilent Bond Elut Plexa PCX, Phenomenex Strata-X-C) |

| Methanol (MeOH) | LC-MS Grade |

| Acetonitrile (ACN) | LC-MS Grade |

| Formic Acid (FA) | ≥98% Purity, LC-MS Grade |

| Ammonium Hydroxide (NH4OH) | ACS Grade or higher |

| Water | Deionized, 18.2 MΩ·cm |

| SPE Vacuum Manifold | Compatible with cartridges or 96-well plates |

| Microcentrifuge Tubes | 1.5 mL or 2.0 mL |

| Pipettes and Tips | Calibrated |

| Nitrogen Evaporator | N-EVAP or similar |

| Vortex Mixer | Standard laboratory model |

Detailed Solid Phase Extraction Protocol

This protocol is optimized for a 100 µL plasma sample using a 30 mg/1 mL mixed-mode cation exchange SPE cartridge. Volumes should be scaled appropriately for different sample sizes or SPE formats.

Sample Pre-treatment

The goal of this step is to lyse plasma proteins and ensure the analyte is in the correct protonation state for optimal binding to the SPE sorbent.[5]

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add the working solution of the internal standard, Norverapamil-d6.

-

Add 400 µL of 2% Formic Acid in water.

-

Vortex for 30 seconds to mix thoroughly and precipitate proteins.

-

Centrifuge at 14,000 x g for 5 minutes to pellet the precipitated proteins.

-

The resulting supernatant is the pre-treated sample ready for loading.

Solid Phase Extraction Steps

The core of the SPE method involves four key stages: Condition, Load, Wash, and Elute (CLWE).[7] This process is designed to activate the sorbent, bind the analyte, remove interferences, and finally recover the purified analyte.

Caption: The fundamental steps of the Solid Phase Extraction protocol.

The table below details the specific solvents and volumes for each step.

| Step | Solvent/Solution | Volume | Purpose & Rationale |

| 1. Condition | Methanol | 1 mL | Wets the polymeric sorbent and solvates the bonded functional groups, activating the sorbent for both reversed-phase and ion-exchange mechanisms. |

| 2. Equilibrate | Water | 1 mL | Removes the methanol and prepares the sorbent for the aqueous sample matrix, ensuring proper retention of the analyte upon loading. |

| 3. Load | Pre-treated sample supernatant | ~500 µL | The acidified sample is loaded onto the cartridge. Norverapamil-d6 is retained by both reversed-phase and strong cation-exchange mechanisms. A slow, consistent flow rate (~1 mL/min) is crucial for efficient binding. |

| 4. Wash 1 | 2% Formic Acid in Water | 1 mL | This aqueous wash removes early-eluting, polar, and hydrophilic interferences (e.g., salts, urea) that are not retained by the reversed-phase mechanism. The acidic pH ensures the analyte remains charged and ionically bound. |

| 5. Wash 2 | Methanol | 1 mL | This organic wash removes non-polar and lipophilic interferences (e.g., lipids, phospholipids) that are retained by the reversed-phase mechanism but are not basic enough to be strongly retained by cation exchange. |

| 6. Elute | 5% Ammonium Hydroxide in Methanol | 1 mL | The high pH of the ammoniated methanol neutralizes the charge on the Norverapamil-d6 amine group, disrupting the strong ionic bond. The high organic content simultaneously disrupts the weaker reversed-phase interaction, allowing for complete elution. |

Post-Elution Processing

-

Collect the eluate from Step 6 into a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase used for the LC-MS/MS analysis (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 20 seconds and transfer to an autosampler vial for injection.

Method Performance and Validation

A bioanalytical method is only reliable if it is properly validated.[8] This protocol was developed based on principles that yield high recovery and precision, consistent with regulatory guidelines.

| Parameter | Expected Performance | Rationale / Comments |

| Recovery | >90% | The dual retention mechanism of mixed-mode SPE typically results in high and reproducible recovery. Recovery should be assessed at low, medium, and high QC concentrations.[9][10] |

| Precision (%RSD) | <15% | The use of a deuterated internal standard (Norverapamil-d6) corrects for variability during the extraction process, leading to excellent precision for the final calculated concentrations.[11] The acceptance criterion is often <20% at the LLOQ.[8] |

| Matrix Effect | 0.85 - 1.15 | The rigorous wash steps are designed to efficiently remove phospholipids and ion-suppressing agents from the plasma matrix. The matrix factor should be evaluated to ensure minimal impact on ionization. |

| Selectivity | No interference at RT | The high selectivity of the mixed-mode sorbent, coupled with the specificity of MS/MS detection, should result in no interfering peaks from endogenous plasma components at the retention time of the analyte or internal standard. |

Discussion of Critical Parameters

-

Sample pH: The acidification of the plasma sample during pre-treatment is arguably the most critical step. Failure to sufficiently lower the pH will result in an uncharged analyte that will not be retained by the cation-exchange mechanism, leading to significant loss of recovery.

-

Wash Solvents: The choice of wash solvents is key to achieving a clean extract. The acidic aqueous wash (Wash 1) removes polar interferences, while the organic wash (Wash 2) removes non-polar ones. It is crucial that the organic wash does not contain any base, as this could prematurely elute the analyte.

-

Elution Solvent: The elution solvent must be strong enough to disrupt both retention mechanisms. The combination of a high pH (from NH4OH) to neutralize the analyte and a strong organic solvent (Methanol) to disrupt hydrophobic interactions ensures a complete and efficient elution in a small volume.

Conclusion

The mixed-mode solid phase extraction protocol detailed in this application note provides a highly selective, robust, and reproducible method for the isolation of Norverapamil-d6 from human plasma. By leveraging the dual retention mechanisms of reversed-phase and strong cation exchange, this method achieves excellent recovery and extract cleanliness, making it ideally suited for sensitive and accurate quantification by LC-MS/MS in a regulated bioanalytical environment.

References

-

Cheng, Y. F., Neue, U. D., & Bean, L. (1998). Straightforward Solid-Phase Extraction Method for the Determination of Verapamil and Its Metabolite in Plasma in a 96-well Extraction Plate. Journal of Chromatography A, 828(1-2), 273-81. Available at: [Link]

-

Ghosh, C., et al. (2012). A validated method for the determination of verapamil and norverapamil in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 61, 234-9. (Note: While multiple sources discuss validation, this serves as a representative example of validation parameters for verapamil/norverapamil.) Available at: [Link]

-

Hubert, P., et al. (1992). Determination of verapamil and norverapamil in human plasma by liquid chromatography: comparison between a liquid-liquid extraction procedure and an automated liquid-solid extraction method for sample preparation. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 937-42. Available at: [Link]

-

Stafilov, T., et al. (2007). HPLC method for determination of verapamil in human plasma after solid-phase extraction. Journal of Chromatography B, 860(1), 137-142. Available at: [Link]

-

Gwechenberger, M., et al. (1999). Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans:evidence suggesting input-rate determined stereoselectivity. Therapeutic Drug Monitoring, 21(3), 296-304. Available at: [Link]

-

Unadkat, J. D., et al. (2015). Rapid Solid-Phase Extraction Method to Quantify [11C]-Verapamil, and its [11C]-Metabolites, in Human and Macaque Plasma. Molecular Pharmaceutics, 12(4), 1086–1093. Available at: [Link]

-

Jankowski, A., et al. (2002). A validated method for the determination of verapamil and norverapamil in human plasma. Annales Academiae Medicae Stetinensis, 48, 145-53. Available at: [Link]

-

Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Available at: [Link]

-

Shimadzu Corporation. (n.d.). High-Sensitivity Analysis of Drugs in Ultra-Small Volumes Plasma Samples Using Micro-Flow LC-MS/MS. Retrieved February 9, 2026, from [Link]

-

Talluri, M. V., et al. (2018). An Improved Lc-Ms/Ms Method Development And Validation For The Determination Of Trandolapril And Verapamil In Human Plasma. IMSEAR Repository. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15593908, (S)-Norverapamil. Retrieved February 9, 2026, from [Link].

-

Bogdali, A., et al. (2001). Pharmacokinetics of verapamil and norverapamil from controlled release floating pellets in humans. International Journal of Pharmaceutics, 215(1-2), 81-8. Available at: [Link]

-

Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Retrieved February 9, 2026, from [Link]

-

Ke, A. B., et al. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. Pharmaceutics, 12(6), 548. Available at: [Link]

Sources

- 1. Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans:evidence suggesting input-rate determined stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of verapamil and norverapamil from controlled release floating pellets in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. SPE Method Development | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - UK [thermofisher.com]

- 6. (S)-Norverapamil | C26H36N2O4 | CID 15593908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 9. Determination of verapamil and norverapamil in human plasma by liquid chromatography: comparison between a liquid-liquid extraction procedure and an automated liquid-solid extraction method for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eprints.ugd.edu.mk [eprints.ugd.edu.mk]

- 11. researchgate.net [researchgate.net]

preparing Nor Verapamil-d6 Hydrochloride internal standard stock solutions

Application Note: Precision Engineering of Norverapamil-d6 Hydrochloride Internal Standard Stock Solutions

Executive Summary & Scientific Rationale

In regulated bioanalysis (FDA M10/EMA), the reliability of quantitative data hinges on the Internal Standard (IS). Norverapamil, the primary N-demethylated metabolite of Verapamil, presents specific challenges due to its polarity and light sensitivity.

We utilize Norverapamil-d6 Hydrochloride as a Stable Isotope Labeled (SIL) IS. The hydrochloride salt form is selected for its superior crystalline stability and solubility compared to the free base. However, this introduces two critical variables that must be controlled:

-

Hygroscopicity: HCl salts can absorb atmospheric moisture, altering the effective mass.

-

Stoichiometry: Quantitation is universally reported as "Free Base" concentration, requiring precise salt-correction calculations.

This guide details a gravimetrically-verified protocol to prepare stock solutions that mitigate "Isotopic Crosstalk" and ensure tracking of matrix effects during LC-MS/MS analysis.

Material Science & Pre-requisites

Chemical Properties[1][2][3][4][5][6][7][8]

-

Compound: Norverapamil-d6 Hydrochloride ((

)-Norverapamil-d6 HCl) -

Label Position: Typically hexadeuterated on the isopropyl moiety or methoxy groups (Check CoA). Note: Labels on the carbon backbone are non-exchangeable. Labels on N or O atoms are liable to H/D exchange in protic solvents and should be avoided.

-

Solubility: Soluble in Methanol (>30 mg/mL), Water, and DMSO.

-

Stability: Photosensitive .[1] Degrades under UV/Visible light.

Required Materials

-

Solvent A (Dissolution): Methanol (LC-MS Grade). Rationale: Prevents bacterial growth and ensures complete solubility of the hydrophobic backbone.

-

Solvent B (Dilution): 50:50 Methanol:Water (v/v). Rationale: Matches typical reversed-phase initial mobile phase conditions to prevent IS precipitation upon injection.

-

Glassware: Class A Volumetric Flasks (Amberized). If amber glass is unavailable, wrap clear glass strictly in aluminum foil.

Core Protocol: Primary Stock Preparation (1.0 mg/mL)

Objective: Prepare a traceable Master Stock Solution (MSS) at 1.0 mg/mL (Free Base Equivalent).

Step 1: Environmental Equilibration

Remove the Norverapamil-d6 HCl vial from the freezer (-20°C). Allow it to equilibrate to room temperature in a desiccator for 30 minutes before opening.

-

Scientific Logic:[2][3] Opening a cold vial condenses atmospheric water onto the hygroscopic HCl salt, artificially increasing the weighed mass and diluting the standard.

Step 2: The Correction Calculation

Before weighing, calculate the Target Mass required to achieve 1.0 mg/mL of the Free Base.

- : Volume of flask (e.g., 10 mL)

- : Desired Conc. (1.0 mg/mL)

- : Chemical Purity (decimal, e.g., 0.99)

- : Water/Residual Solvent content from CoA (decimal)

-

(Salt Correction Factor) :

Step 3: Gravimetric Dissolution

-

Place a 10 mL Amber Volumetric Flask on a 5-digit analytical balance. Tare.

-

Weigh approximately 10-12 mg of Norverapamil-d6 HCl directly into the flask. Record exact mass (

). -

Add Methanol to fill the flask to ~80% volume. Sonicate for 5 minutes. Note: Ensure water bath temperature does not exceed 25°C to prevent degradation.

-

Dilute to volume with Methanol. Cap and invert 10 times.

-

Recalculate Actual Concentration:

Working Standard Protocol: The "Bridge" Dilution

Directly spiking high-organic stock into plasma/serum can cause protein precipitation at the point of contact, encapsulating the IS. We use an Intermediate Working Solution (IWS).

| Solution ID | Source | Diluent | Dilution Factor | Final Conc. | Storage |

| MSS | Solid Ref | 100% MeOH | N/A | 1000 µg/mL | -20°C (Amber) |

| IWS-1 | MSS | 50% MeOH | 1:100 | 10 µg/mL | 4°C (1 week) |

| Spiking Sol | IWS-1 | 50% MeOH | Variable | ~50-100 ng/mL | Fresh Daily |

-

Critical Check: The Spiking Solution concentration should target an IS response roughly 50% of the Upper Limit of Quantification (ULOQ) of the analyte to ensure it is detectable but does not suppress the analyte signal via charge competition.

Visualization: Workflow & Decision Logic

Figure 1: Preparation Workflow

Caption: Step-by-step workflow ensuring salt correction and solvent compatibility.

Figure 2: Validation Logic (Troubleshooting)

Caption: Decision tree for validating IS suitability before and during batch analysis.

Validation & Quality Control

Before using the stock for sample analysis, perform these two self-validating checks:

-

Isotopic Purity Check (The "Crosstalk" Test):

-

Inject the IS-spiked blank (Zero sample).

-

Monitor the transition for the unlabeled analyte (Norverapamil).

-

Requirement: The signal in the analyte channel must be < 20% of the LLOQ (Lower Limit of Quantification). If it is higher, your D6 standard contains too much D0 impurity and will bias your quantitation upwards.

-

-

Signal Stability (System Suitability):

-

Inject the Working Solution 6 times.

-

Requirement: %CV of the peak area must be ≤ 5% . High variation suggests solubility issues or adsorption to the container walls.

-

References

-

US Food and Drug Administration (FDA). (2022).[6] M10 Bioanalytical Method Validation and Study Sample Analysis. Link

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2520, Verapamil. Link

-

Cayman Chemical. (2022).[7] Verapamil (hydrochloride) Product Information. Link

Sources

- 1. aulamedica.es [aulamedica.es]

- 2. tsapps.nist.gov [tsapps.nist.gov]

- 3. Toxicity assessment of verapamil and its photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. R-Nor Verapamil-D6 .HCl - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. S-Nor Verapamil.HCl - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Application Note: A Robust and Validated LC-MS/MS Method for the Simultaneous Quantification of Verapamil and Norverapamil using Norverapamil-d6 in Human Plasma

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the calcium channel blocker Verapamil and its primary active metabolite, Norverapamil, in human plasma.[1][2] To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Norverapamil-d6, is employed. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic and mass spectrometric conditions, and a full validation strategy compliant with the latest international regulatory guidelines.[3][4]

Introduction: The Clinical Imperative for Verapamil and Norverapamil Monitoring

Verapamil is a widely prescribed phenylalkylamine calcium channel blocker used in the management of hypertension, angina pectoris, and cardiac arrhythmias.[5] Following administration, Verapamil undergoes extensive first-pass metabolism in the liver, with N-demethylation being a key pathway, leading to the formation of its principal active metabolite, Norverapamil.[6] Norverapamil itself exhibits significant pharmacological activity, contributing to the overall therapeutic effect of Verapamil.[6] Given the inter-individual variability in metabolism and the narrow therapeutic index of Verapamil, the simultaneous monitoring of both the parent drug and its active metabolite is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic/pharmacodynamic (PK/PD) studies.[1][7]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalytical assays due to its inherent selectivity, sensitivity, and speed.[6][8] This application note presents a robust LC-MS/MS method, rigorously validated to meet the stringent requirements of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which is recognized by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][9][10][11]

The use of a stable isotope-labeled internal standard (SIL-IS), such as Norverapamil-d6, is a cornerstone of this method. SIL-IS are chemically identical to the analyte, ensuring they co-elute and experience similar ionization effects, thereby compensating for variations in sample preparation and matrix effects.[12][13] This approach significantly enhances the accuracy and precision of the quantification.[12]

Materials and Reagents

Chemicals and Solvents

-

Verapamil Hydrochloride (≥98% purity)

-

Norverapamil Hydrochloride (≥98% purity)

-

Norverapamil-d6 (isotopic purity ≥98%)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (Type I, 18.2 MΩ·cm)

-

Human plasma (K2-EDTA as anticoagulant)

Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Verapamil, Norverapamil, and Norverapamil-d6 in methanol.

-

Working Standard Solutions: Serially dilute the primary stock solutions of Verapamil and Norverapamil with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for calibration curves and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Norverapamil-d6 primary stock solution with 50:50 (v/v) methanol:water.

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

Figure 1: A high-level overview of the analytical workflow.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Verapamil and Norverapamil from plasma.[2]

-

To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL Norverapamil-d6 internal standard working solution.

-

Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following table summarizes the optimized liquid chromatography and mass spectrometry conditions.

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |